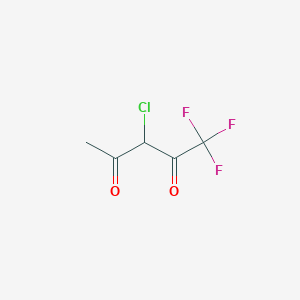

3-Chloro-1,1,1-trifluoropentane-2,4-dione

Description

Significance of β-Diketones in Contemporary Chemical Research

β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. This structural motif imparts a versatile reactivity, making them valuable intermediates in a wide array of chemical syntheses. They serve as key building blocks for the construction of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. Furthermore, the ability of β-diketones to exist in a tautomeric equilibrium between the keto and enol forms allows for diverse chemical transformations. The enolate form, in particular, is a potent nucleophile, participating in numerous carbon-carbon bond-forming reactions. Their capacity to act as bidentate ligands to form stable metal complexes is another cornerstone of their significance, with applications ranging from catalysis to the development of advanced materials.

Unique Structural Features and Electronic Properties of Halogenated β-Diketones

The introduction of halogen atoms into the β-diketone framework leads to significant modifications of their physical and chemical properties. Halogens, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the carbon skeleton. This electron-withdrawing nature enhances the acidity of the α-protons, influencing the keto-enol equilibrium.

Fluorine, in particular, possesses the highest electronegativity, and its incorporation into organic molecules often imparts unique characteristics such as increased thermal stability, volatility, and lipophilicity. In fluorinated β-diketones, the presence of trifluoromethyl groups can significantly shift the tautomeric equilibrium towards the enol form. This is attributed to the strong electron-withdrawing power of the CF3 group, which stabilizes the enolate through induction.

The presence of a halogen, such as chlorine, at the central α-position further modifies the electronic landscape of the molecule. This substitution can influence the geometry of the molecule and the strength of the intramolecular hydrogen bond in the enol form. These structural and electronic perturbations are key to the diverse reactivity and coordination chemistry of halogenated β-diketones.

Research Landscape of 3-Chloro-1,1,1-trifluoropentane-2,4-dione within Fluorinated β-Diketone Chemistry

Within the extensive family of fluorinated β-diketones, this compound represents a unique subclass of α-halogenated derivatives. Research into fluorinated β-diketones is largely driven by their utility in forming volatile and thermally stable metal complexes, which are crucial precursors for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the fabrication of thin films and nanomaterials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,1,1-trifluoropentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXAAOXKPUNPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies for 3 Chloro 1,1,1 Trifluoropentane 2,4 Dione

Established Synthetic Pathways to 3-Chloro-1,1,1-trifluoropentane-2,4-dione

Established methods for synthesizing this compound primarily rely on the reactivity of the acidic α-carbon of the precursor, 1,1,1-trifluoropentane-2,4-dione.

The most direct method for the synthesis of this compound is the electrophilic chlorination of its precursor, 1,1,1-trifluoropentane-2,4-dione. This approach leverages the acidic nature of the methylene (B1212753) proton situated between the two carbonyl groups. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).

The reaction typically involves the slow addition of sulfuryl chloride to a solution of 1,1,1-trifluoropentane-2,4-dione in an inert solvent, such as benzene. chemicalbook.com The mixture is stirred at room temperature to allow the reaction to proceed to completion. chemicalbook.com The reaction is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate. chemicalbook.com

Reaction Scheme:

This method is favored for its directness and use of readily available reagents.

Multi-step synthetic routes offer alternative pathways to this compound, often starting from more basic precursors. While less direct, these methods can be advantageous if the primary precursor, 1,1,1-trifluoropentane-2,4-dione, is unavailable or if specific regioselectivity is required.

One plausible multi-step strategy involves the Claisen condensation reaction between ethyl trifluoroacetate and acetone to form the 1,1,1-trifluoropentane-2,4-dione precursor first. This is a standard method for creating β-dicarbonyl compounds. Once the dione (B5365651) is synthesized and purified, the direct chlorination step described in section 2.1.1 can be applied.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. mdpi.comrsc.org For the synthesis of this compound, this involves exploring alternatives to hazardous reagents and solvents.

Key areas of development include:

Alternative Solvents: The use of solvents like benzene, a known carcinogen, is a significant drawback of traditional methods. chemicalbook.com Green chemistry approaches advocate for its replacement with safer alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, performing the reaction in aqueous media or under solvent-free conditions.

Alternative Chlorinating Agents: While effective, sulfuryl chloride releases HCl and SO₂ as byproducts. Research into alternative chlorinating agents, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), could offer a milder and more environmentally friendly process. These reagents are often easier to handle and may reduce the formation of corrosive byproducts.

Catalytic Methods: The development of catalytic methods for chlorination would be a significant advancement. A catalytic process would reduce the amount of waste generated compared to stoichiometric reagents. This could involve using a catalytic amount of a Lewis acid or a transition metal complex to activate the substrate or the chlorinating agent, thereby improving efficiency and reducing environmental impact.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of impurities. For the synthesis of this compound, key parameters for optimization include the choice of solvent, base (if applicable), catalyst, temperature, and reaction time.

While specific optimization data for this exact synthesis is not extensively published, data from related palladium-catalyzed reactions illustrate the impact of varying reaction components. researchgate.net The following table demonstrates how systematic changes in reaction conditions can influence product yield in a representative chemical synthesis.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Na₃PO₄ | Toluene | 80 | 25 |

| 2 | Pd(OAc)₂ | Na₃PO₄ | THF | 80 | 37 |

| 3 | Pd(OAc)₂ | K₂CO₃ | THF | 80 | 32 |

| 4 | Pd(OAc)₂ | Na₂CO₃ | THF | 80 | 47 |

| 5 | Pd(hfac)₂ | Na₂CO₃ | THF | 80 | 65 |

| 6 | Pd(hfac)₂ | Na₂CO₃ | THF | 60 | 51 |

| 7 | Pd(hfac)₂ | Na₂CO₃ | THF | 100 | 58 |

This table is a representative example based on optimization studies of related compounds to illustrate the principles of modifying reaction conditions. researchgate.net As shown, changing the solvent from Toluene to THF (entry 1 vs. 2) and the base from Na₃PO₄ to Na₂CO₃ (entry 2 vs. 4) significantly improved the yield. researchgate.net Further improvement was achieved by changing the palladium catalyst (entry 4 vs. 5), while deviations from the optimal temperature of 80°C resulted in lower yields (entries 6 and 7). researchgate.net Similar principles would be applied to optimize the synthesis of this compound.

Synthetic Challenges and Purity Considerations for this compound

The synthesis of this compound is not without its challenges, which can impact both the yield and the purity of the final product.

Side Reactions: A primary challenge in the direct chlorination of 1,1,1-trifluoropentane-2,4-dione is the potential for over-halogenation. The product, this compound, still possesses one acidic proton, which can be replaced by a second chlorine atom under harsh conditions or with an excess of the chlorinating agent, leading to the formation of 3,3-dichloro-1,1,1-trifluoropentane-2,4-dione as a significant impurity. Careful control of stoichiometry and reaction conditions is essential to minimize this side reaction.

Purification: The product is a liquid, and its purification often requires distillation. cymitquimica.com However, its boiling point may be close to that of the starting material or other byproducts, making fractional distillation challenging. Chromatographic purification is an alternative but can be less practical for large-scale synthesis. The workup procedure requires careful washing to remove unreacted reagents and acidic byproducts. chemicalbook.com

Keto-Enol Tautomerism: Like its non-chlorinated precursor, this compound can exist as a mixture of keto and enol tautomers. This phenomenon, also observed in the related compound 3-chloro-2,4-pentanedione, can complicate characterization by techniques such as NMR spectroscopy, as multiple species will be present in solution. sigmaaldrich.comsigmaaldrich.com This tautomeric equilibrium can also influence the compound's reactivity and physical properties.

Stability: Halogenated ketones can be sensitive to bases and nucleophiles, potentially leading to degradation or rearrangement reactions. Therefore, storage conditions must be carefully controlled to ensure the long-term purity of the compound.

Electronic Structure and Molecular Conformation of 3 Chloro 1,1,1 Trifluoropentane 2,4 Dione

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in β-Diketones

β-Diketones are characterized by their ability to exist as a mixture of tautomeric forms: a diketo form and one or more enol forms. nih.govmdpi.com The equilibrium between these forms is a fundamental aspect of their chemistry.

Keto-Enol Tautomerism in 3-Chloro-1,1,1-trifluoropentane-2,4-dione and Analogues

Like other β-diketones, this compound is subject to keto-enol tautomerism. As an asymmetrical β-diketone, it can theoretically exist as a diketo tautomer and two distinct chelated cis-enol tautomers. mdpi.comresearchgate.net These enol forms can interconvert via proton transfer across an intramolecular hydrogen bond. mdpi.comresearchgate.net

In nonpolar solvents, the enol form of β-diketones is generally predominant due to the stabilizing effect of the intramolecular hydrogen bond forming a quasi-aromatic ring. researchgate.netmasterorganicchemistry.com Studies on analogous compounds provide insight into the likely behavior of this compound. For instance, trifluoromethyl-β-diketones typically exist as mixtures of two chelated cis-enol forms in nonpolar environments, as evidenced by NMR, IR, and UV spectroscopy. researchgate.net Furthermore, gas electron diffraction studies of 3-chloro-2,4-pentanedione, a closely related analogue, have shown it to exist exclusively in the enol form (100%) in the gas phase. nih.gov The specific ratio of keto to enol tautomers is sensitive to factors such as solvent polarity and the electronic nature of the substituents on the β-diketone backbone. researchgate.net

Influence of Halogen and Trifluoromethyl Substituents on Tautomeric Preferences

The substituents on the β-diketone framework exert a profound influence on the position of the tautomeric equilibrium. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group that generally shifts the equilibrium in favor of the enol tautomer. mdpi.comresearchgate.net This preference is often directed toward the enol form where the hydroxyl group is adjacent to the carbonyl carbon bonded to the CF₃ group, a configuration that maximizes electronic conjugation. nih.govresearchgate.net

The effect of a halogen substituent at the central α-carbon (C3) is more complex. Quantum chemical calculations on 3-chloro-2,4-pentanedione suggest that α-chlorination does not have a significant effect on the tautomeric equilibrium, with the enol form remaining strongly favored. nih.gov However, other research indicates that strongly electronegative substituents at this position, including fluorine and chlorine, can favor the diketo form. mdpi.com For example, studies by Sloop et al. demonstrated that while a compound with a phenyl group and a CF₃ group exists primarily in the enol form, the introduction of a fluorine atom at the central carbon shifts the equilibrium predominantly toward the diketo form. mdpi.com In this compound, the combined and competing electronic influences of the α-chloro and terminal trifluoromethyl groups dictate the ultimate tautomeric preference.

Elucidation of Intramolecular Hydrogen Bond Characteristics in this compound

The stability of the enol tautomer in β-diketones is largely attributed to the formation of a strong intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.com This O-H···O interaction creates a stable, six-membered pseudo-aromatic ring. mdpi.com The strength of this IHB is highly dependent on the molecule's substituents.

Investigations into halogenated derivatives of acetylacetone (B45752) have shown that substitution can enhance IHB strength. For example, a stronger IHB was observed in 3-chloro-pentane-2,4-dione compared to the parent acetylacetone, an effect attributed to steric factors. researchgate.netresearchgate.net Similarly, the electron-withdrawing trifluoromethyl group impacts hydrogen bond strength. DFT calculations for 1,1,1-trifluoro-2,4-pentanedione (B1197229) determined the IHB strength to be approximately 57 kJ/mol. researchgate.net For this compound, it is anticipated that the IHB would be particularly robust, strengthened by both the steric presence of the chlorine atom and the potent inductive effect of the trifluoromethyl group.

Theoretical and Computational Investigations of this compound

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound at a quantum level.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Ab initio and Density Functional Theory (DFT) methods are extensively employed to model the molecular geometries, relative stabilities, and vibrational frequencies of β-diketones. nih.govresearchgate.net Such calculations have been instrumental in studying analogues of the title compound. For instance, DFT and ab initio (MP2) calculations for 3-chloro-2,4-pentanedione, using basis sets up to cc-pVTZ, predicted that the enol tautomer is overwhelmingly more stable than the keto form. nih.gov

These computational approaches yield detailed geometric parameters. Experimental data from gas electron diffraction, supported by calculations, have determined key structural parameters for the enol tautomer of 3-chloro-2,4-pentanedione. nih.gov These findings serve as a valuable reference for predicting the geometry of this compound.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | r(C=C) | 1.378 (3) Å |

| Bond Length | r(C-C) | 1.450 (3) Å |

| Bond Length | r(C=O) | 1.243 (3) Å |

| Bond Length | r(C-O) | 1.319 (3) Å |

| Bond Length | r(C-Cl) | 1.752 (4) Å |

| Bond Angle | ∠C-C=C | 121.3 (1.0) ° |

| Bond Angle | ∠C=C-O | 119.9 (1.2) ° |

| Bond Angle | ∠C-C=O | 119.1 (1.2) ° |

Similarly, DFT calculations on 1,1,1-trifluoro-2,4-pentanedione at the B3LYP/6-311++G** level found the energy difference between its two possible cis-enol forms to be a mere 5.89 kJ/mol, indicating that multiple conformations can coexist. researchgate.net

Quantum-Chemical Analysis of Electronic Distribution and Bonding in this compound

Quantum-chemical methods are also used to probe the electronic landscape of molecules. Analyses such as Molecular Electrostatic Potential (MEP) mapping help to identify regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. mdpi.com

Anharmonic Frequency Calculations and Vibrational Mode Assignments

Due to the absence of direct experimental or theoretical studies on the anharmonic vibrational frequencies of this compound, this section will draw upon detailed computational analyses of the closely related compounds: 3-chloro-pentane-2,4-dione and 1,1,1-trifluoro-pentane-2,4-dione. By examining the vibrational modes of these analogues, the influence of the chloro and trifluoromethyl substituents on the vibrational spectrum of the title compound can be inferred. Theoretical calculations, particularly at the B3LYP level of theory, have been shown to provide reliable vibrational frequency predictions for such molecules. nih.govnih.gov

In its enol form, this compound is expected to exhibit a planar chelated structure stabilized by an intramolecular hydrogen bond, similar to its parent compounds. The vibrational modes can be broadly categorized into stretching, bending, and torsional motions of the various functional groups. Anharmonic frequency calculations are crucial as they account for the non-quadratic nature of the potential energy surface, leading to more accurate predictions of vibrational frequencies compared to harmonic approximations.

The introduction of a chlorine atom at the 3-position and a trifluoromethyl group at the 1-position significantly influences the electronic distribution and geometry of the pentane-2,4-dione backbone, which in turn affects the vibrational frequencies. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to have a pronounced effect on the C=O and C=C stretching frequencies, as well as the modes involving the CF3 group itself. Similarly, the chlorine substituent will impact the vibrational modes of the chelate ring.

Below is a table summarizing key vibrational mode assignments for 3-chloro-pentane-2,4-dione and 1,1,1-trifluoro-pentane-2,4-dione, based on published computational studies. These assignments provide a foundation for predicting the vibrational spectrum of this compound.

Interactive Data Table: Calculated Anharmonic Frequencies (cm⁻¹) and Vibrational Mode Assignments for Related Compounds

| Vibrational Mode | 3-chloro-pentane-2,4-dione (Calculated) | 1,1,1-trifluoro-pentane-2,4-dione (Calculated) | Predicted Trends for this compound |

| O-H Stretch | ~2900-3100 | ~3000-3200 | The O-H stretching frequency is sensitive to the strength of the intramolecular hydrogen bond. The combined electron-withdrawing effects of the chloro and trifluoromethyl groups are expected to influence this bond, likely resulting in a shift in this region. |

| C-H Stretch (CH₃) | ~2900-3000 | ~2950-3050 | The C-H stretching frequencies of the methyl group are expected in their characteristic region. |

| C=O Stretch | ~1600-1700 | ~1650-1750 | The trifluoromethyl group in 1,1,1-trifluoro-pentane-2,4-dione leads to a higher C=O stretching frequency. A similar effect is expected for the title compound. The chlorine substitution will also influence this mode. |

| C=C Stretch | ~1550-1650 | ~1500-1600 | The position of the C=C stretching vibration is coupled with other modes of the chelate ring and is sensitive to substitution. |

| CH₃ Deformations | ~1350-1450 | ~1370-1470 | The symmetric and asymmetric deformation modes of the methyl group are expected in this range. |

| C-CF₃ Stretch | N/A | ~1100-1200 | A strong band corresponding to the C-CF₃ stretching vibration is a characteristic feature of trifluoromethyl-containing compounds. |

| CF₃ Deformations | N/A | ~500-800 | Multiple bands corresponding to the symmetric and asymmetric deformation modes of the trifluoromethyl group are expected in this region. |

| C-Cl Stretch | ~600-800 | N/A | A band corresponding to the C-Cl stretching vibration is expected, though its exact position can be influenced by coupling with other vibrational modes. |

For this compound, the vibrational spectrum will be a composite of the features observed for its chloro- and trifluoro-substituted analogues. The C=O and C=C stretching modes will likely be at frequencies intermediate to or higher than those in the individual analogues due to the combined electronic effects. The spectrum will be further characterized by the distinct vibrational signatures of the C-Cl and C-CF₃ bonds, including the various stretching and deformation modes of the trifluoromethyl group. A comprehensive understanding would necessitate dedicated quantum chemical calculations for the specific molecule.

Reactivity and Reaction Mechanisms of 3 Chloro 1,1,1 Trifluoropentane 2,4 Dione

Nucleophilic Reactivity at the Carbonyl and Substituted Methylene (B1212753) Positions

Detailed experimental studies on the nucleophilic reactivity of 3-Chloro-1,1,1-trifluoropentane-2,4-dione are not extensively documented. However, the presence of two electrophilic carbonyl carbons and an acidic α-carbon suggests that this compound is susceptible to nucleophilic attack. The trifluoromethyl group, being strongly electron-withdrawing, is expected to enhance the electrophilicity of the adjacent carbonyl carbon, making it a primary target for nucleophiles.

The substituted methylene (α-carbon) position, bearing a chlorine atom, is also a potential site for nucleophilic substitution, although this would compete with reactions at the carbonyl carbons. The reactivity at this position is influenced by the acidity of the α-proton and the stability of the resulting enolate.

Electrophilic Activation and Intermolecular Interactions

Specific data on the electrophilic activation and intermolecular interactions of this compound is scarce. Generally, the carbonyl oxygens, with their lone pairs of electrons, can be activated by electrophiles such as proton acids or Lewis acids. This activation would further increase the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack.

Intermolecular interactions are likely to be dominated by dipole-dipole forces due to the polar carbonyl and trifluoromethyl groups. Hydrogen bonding may also play a role, particularly in the presence of protic solvents or other hydrogen bond donors/acceptors.

Acidic Properties and Enolate Formation of this compound

The acidic nature of the α-proton is a key feature of β-diketones, leading to the formation of a stabilized enolate ion.

The stability of the enolate of this compound is influenced by several factors. The strong electron-withdrawing nature of the trifluoromethyl group and the chlorine atom will significantly stabilize the conjugate base, thereby increasing the acidity of the α-proton.

The reactivity of the enolate is ambident, meaning it can react at either the α-carbon or the oxygen atoms. Reactions with soft electrophiles tend to occur at the carbon, while hard electrophiles favor reaction at the oxygen. The presence of the chlorine atom at the α-position may sterically hinder the approach of electrophiles to some extent.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies for transformations involving this compound have not been extensively reported. The synthesis of this compound has been described via the reaction of 1,1,1-trifluoropentane-2,4-dione with sulfuryl chloride, suggesting an electrophilic substitution mechanism on the enol or enolate form of the starting β-diketone chemicalbook.com.

Further research is required to elucidate the specific reaction pathways and kinetics of this compound with various reagents. Such studies would provide valuable insights into how the interplay of the chloro and trifluoromethyl substituents dictates its chemical behavior.

Coordination Chemistry of 3 Chloro 1,1,1 Trifluoropentane 2,4 Dione As a Ligand

Bidentate Chelation Properties of the β-Diketone Moiety

3-Chloro-1,1,1-trifluoropentane-2,4-dione, like other β-diketones, primarily exists in a tautomeric equilibrium between its keto and enol forms. The enol form is particularly significant for its coordination chemistry. The deprotonation of the enolic hydroxyl group results in a monoanionic ligand, the 3-chloro-1,1,1-trifluoropentane-2,4-dionate anion.

This anion functions as a classic bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. This coordination forms a stable six-membered chelate ring, a structural motif fundamental to the chemistry of β-diketonate complexes. nih.govresearchgate.net The formation of this chelate ring is entropically favored and contributes to the high stability of the resulting metal complexes. The resonance delocalization of charge across the O=C-C-C=O backbone of the coordinated ligand further enhances the stability of the metal-ligand bond.

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically follows established methods for other β-diketonate ligands. The general approach involves the reaction of the β-diketone with a suitable metal salt in a solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

A common synthetic route can be summarized as follows: Mn+ + n(L-) → MLn Where Mn+ represents a metal ion with charge n+, and L- is the deprotonated 3-chloro-1,1,1-trifluoropentane-2,4-dionate ligand. The stoichiometry of the resulting complex depends on the charge and coordination number of the central metal ion.

Transition Metal Complexes (e.g., Copper(II), Iron(III), Cobalt(II), Nickel(II))

Transition metals readily form stable complexes with β-diketonate ligands. researchgate.net For divalent metal ions like Copper(II), Cobalt(II), and Nickel(II), square planar or octahedral complexes of the type ML₂ or ML₂(Solvent)₂ are commonly formed. Trivalent ions such as Iron(III) typically form octahedral complexes with a 1:3 metal-to-ligand ratio (ML₃). The synthesis usually involves refluxing an alcoholic solution of the metal salt (e.g., chloride, acetate, or nitrate) with the ligand in the required molar ratio. nih.gov The resulting solid complexes can then be isolated by filtration and purified by recrystallization.

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry |

|---|---|---|

| Copper(II) | 1:2 | Square Planar / Distorted Octahedral |

| Iron(III) | 1:3 | Octahedral |

| Cobalt(II) | 1:2 | Octahedral / Tetrahedral |

| Nickel(II) | 1:2 | Octahedral |

Lanthanide and Actinide Complexes

Lanthanide and actinide ions, being hard Lewis acids, have a strong affinity for the oxygen donor atoms of the β-diketonate ligand. Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), lanthanide ions (Ln³⁺) often form tris- or tetrakis-β-diketonate complexes. The neutral tris-complexes, LnL₃, can act as Lewis acids and coordinate additional donor molecules (e.g., water, pyridine) to satisfy their coordination sphere. Anionic tetrakis-complexes, [LnL₄]⁻, are also well-known. The synthesis of these complexes is analogous to that of transition metal complexes. The unique luminescent properties of many lanthanide β-diketonate complexes make them subjects of intense research. nih.gov While less common, actinide complexes can also be prepared, often exhibiting complex coordination geometries.

Influence of Fluorine and Chlorine Substituents on Ligand Field and Coordination Geometry

The presence of both a trifluoromethyl (-CF₃) group and a chlorine atom on the β-diketone backbone significantly modifies the properties of the ligand and its metal complexes.

Electronic Effects : Both the -CF₃ group and the chlorine atom are strongly electron-withdrawing. This inductive effect increases the acidity of the ligand's enolic proton, making it easier to deprotonate during complex formation. The electron-withdrawing nature of the substituents also lowers the energy of the ligand's orbitals, which can affect the ligand field splitting energy and the electronic spectra of the complexes. This can influence the stability and reactivity of the metal-ligand bond. mdpi.com

Steric Effects : The chlorine atom at the central carbon (α-carbon) and the trifluoromethyl group at one end introduce steric bulk. This steric hindrance can influence the coordination geometry around the metal ion. For instance, it might prevent the formation of higher-coordinate complexes or lead to distorted geometries. mdpi.com

Physical Properties : Fluorination of β-diketonate ligands is known to increase the volatility and solubility of their metal complexes in non-polar organic solvents. nih.govnih.gov This enhanced volatility is particularly advantageous for applications such as metal-organic chemical vapor deposition (MOCVD). nih.govresearchgate.net The reduced intermolecular interactions in fluorinated complexes contribute to their lower melting points and higher vapor pressures compared to their non-fluorinated counterparts. nih.gov

| Property | Influence of -CF₃ and -Cl Substituents |

|---|---|

| Ligand Acidity (pKa) | Decreased (more acidic) |

| Lewis Basicity of Ligand | Decreased |

| Complex Volatility | Increased |

| Solubility (in non-polar solvents) | Increased |

| Thermal Stability | Generally Increased |

Spectroscopic and Computational Analysis of Metal-Ligand Bonding in this compound Complexes

A combination of spectroscopic techniques and computational methods is employed to elucidate the nature of metal-ligand bonding in these complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand. The free ligand shows characteristic C=O and C=C stretching vibrations in the 1500-1700 cm⁻¹ region. Upon coordination to a metal ion, these bands shift to lower frequencies. This shift is indicative of the delocalization of π-electron density within the chelate ring and the weakening of the C=O double bond character as the oxygen atoms bond to the metal. mdpi.comasianpubs.org The disappearance of the broad O-H stretching band of the enol form also confirms complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II) or La(III)), ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information in solution. The chemical shift of the remaining proton on the ligand backbone and the positions of the carbon and fluorine signals can confirm the ligand's coordination mode.

Electronic (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Applications of Coordination Compounds Derived from this compound

The unique properties imparted by the halogen substituents make the metal complexes of this compound candidates for several advanced applications.

Chemical Vapor Deposition (CVD) Precursors : Due to their enhanced volatility and thermal stability, these complexes are promising precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govresearchgate.net This technique is used to deposit thin films of metals or metal oxides onto substrates, which is crucial for the fabrication of microelectronic devices. nih.gov

Catalysis : Metal β-diketonate complexes are known to be effective catalysts for various organic reactions. The electronic tuning provided by the -CF₃ and -Cl groups can modulate the catalytic activity of the metal center, potentially leading to catalysts with improved performance and selectivity. nih.gov

Luminescent Materials : Lanthanide complexes of fluorinated β-diketonates are highly luminescent. The ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. These materials have potential applications in lighting, displays, and bio-imaging. nih.gov

Functional Materials : The diverse structural and electronic properties of these coordination compounds make them building blocks for designing new functional materials with specific magnetic, optical, or electronic properties. nih.gov

Synthetic Applications and Derivatization of 3 Chloro 1,1,1 Trifluoropentane 2,4 Dione

Role as a Building Block in Heterocyclic Synthesis

The 1,3-dicarbonyl motif is a classic building block for the synthesis of numerous heterocycles. The presence of electron-withdrawing trifluoromethyl and chloro substituents in 3-chloro-1,1,1-trifluoropentane-2,4-dione enhances the electrophilicity of the carbonyl carbons and influences the acidity of the central methine proton, making it a highly reactive substrate for cyclocondensation reactions.

Annulation Reactions for Pyrazole (B372694) Derivatives

The most common method for synthesizing pyrazole rings is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. chim.itresearchgate.net this compound, with its asymmetric dicarbonyl structure, reacts with hydrazines to form substituted pyrazoles. The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbons, followed by dehydration and cyclization to form the aromatic pyrazole ring.

The regioselectivity of the reaction is governed by the differential reactivity of the two carbonyl groups. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is generally more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine. This typically leads to the formation of pyrazoles with the trifluoromethyl group at the 5-position. The chlorine atom remains on the pyrazole ring, offering a site for further functionalization.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Structure | Product Name |

| This compound | Hydrazine | 4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| This compound | Phenylhydrazine | 4-Chloro-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole |

Construction of Pyrimidine (B1678525) Scaffolds

Pyrimidine scaffolds can be constructed through the condensation of β-dicarbonyl compounds with reagents containing a N-C-N fragment, such as urea, thiourea, or amidines. This reaction allows for the formation of the six-membered pyrimidine ring. When this compound is treated with such reagents, it is expected to yield highly functionalized pyrimidine derivatives. The reaction involves the formation of intermediate adducts which then cyclize and dehydrate to afford the aromatic pyrimidine core. The resulting pyrimidines bear trifluoromethyl, methyl, and chloro substituents, making them valuable intermediates for further synthetic transformations.

Table 2: General Synthesis of Pyrimidine Scaffolds

| Reactant 1 | Reactant 2 | Product Structure | Product Name |

| This compound | Urea | 5-Chloro-6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | |

| This compound | Thiourea | 5-Chloro-6-methyl-4-(trifluoromethyl)pyrimidine-2(1H)-thione | |

| This compound | Guanidine | 5-Chloro-6-methyl-4-(trifluoromethyl)pyrimidin-2-amine |

Synthesis of Quinoxaline (B1680401) and Naphthyridine Derivatives

While the classic synthesis of quinoxalines involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, methods have been developed that utilize β-diketone precursors. chim.itresearchgate.netnih.govnih.gov The related compound 1,1,1-trifluoro-2,4-pentanedione (B1197229) has been used to prepare quinoxaline derivatives. sigmaaldrich.com By extension, this compound can serve as a synthon for quinoxaline derivatives through condensation with ortho-phenylenediamines, often under oxidative conditions that facilitate the cyclization and subsequent aromatization.

Naphthyridine derivatives can be synthesized via several methods, including the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. A variation of this involves the reaction of an aminopyridine with a β-dicarbonyl compound. nih.gov this compound can react with various aminopyridines to construct the different isomers of the naphthyridine skeleton, depending on the position of the amino group on the starting pyridine (B92270) ring.

Table 3: Synthesis of Quinoxaline and Naphthyridine Derivatives

| Reactant 1 | Reactant 2 | Product Class | General Product Structure |

| This compound | o-Phenylenediamine | Quinoxaline | |

| This compound | 3-Aminopyridine | 1,5-Naphthyridine | |

| This compound | 2-Aminopyridine | 1,8-Naphthyridine |

Formation of Other Heterocyclic Systems

The reactivity of this compound extends to the synthesis of other heterocyclic systems through reactions with various binucleophiles. For instance, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, while reaction with a source of sulfur and nitrogen, like Lawesson's reagent followed by a nitrogen source, could potentially lead to isothiazoles. Furthermore, the non-fluorinated analogue, 3-chloro-2,4-pentanedione, has been shown to undergo cyclization with potassium thiocyanate (B1210189) and anilines to produce imidazole-2-thiol derivatives, suggesting a similar pathway is accessible for the title compound. cymitquimica.com

Table 4: Formation of Other Heterocyclic Systems

| Reactant 1 | Reactant 2 | Product Heterocycle |

| This compound | Hydroxylamine | Isoxazole |

| This compound | Potassium Thiocyanate / Aniline | Imidazole |

| This compound | Phosphorus Pentasulfide / Ammonia | Isothiazole |

Functionalization at the Methylene and Carbonyl Positions of this compound

Beyond its use in building heterocyclic rings, the scaffold of this compound can be modified at its core positions.

Alkylation and Acylation Reactions

The methine proton at the C-3 position of this compound is acidic due to the presence of two flanking carbonyl groups and the inductive effect of the chlorine atom. This allows for deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the C-3 position, yielding an α-alkylated β-diketone. This reaction is a powerful tool for introducing alkyl chains onto the dione (B5365651) backbone.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides. organic-chemistry.org This leads to the introduction of a third carbonyl group at the C-3 position, forming a β-triketone derivative. These resulting compounds are themselves valuable synthetic intermediates.

Table 5: Functionalization at the Methylene Position

| Reaction Type | Reactant 1 | Electrophile | General Product Structure |

| Alkylation | This compound (as enolate) | R-X (Alkyl Halide) | |

| Acylation | This compound (as enolate) | RCOCl (Acyl Chloride) |

Condensation and Addition Reactions

The 1,3-dicarbonyl moiety is a classical reactive partner for condensation reactions with binucleophiles, leading to the formation of a wide array of heterocyclic systems. In the case of this compound, the reactivity of the two carbonyl groups is differentiated by the strong electron-withdrawing effect of the trifluoromethyl group. This effect enhances the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for initial nucleophilic attack.

A prominent example of this reactivity is the Knoevenagel-type condensation, particularly with hydrazine and its derivatives, which is a cornerstone for the synthesis of pyrazoles. mdpi.comorganic-chemistry.org The reaction with hydrazine hydrate (B1144303) is expected to proceed via initial attack of a hydrazine nitrogen at the trifluoroacetyl carbonyl group, followed by intramolecular condensation with the second carbonyl and subsequent dehydration to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The chlorine atom at the central carbon would be eliminated during the aromatization step. The regioselectivity of this reaction is generally high, driven by the electronic disparity between the two carbonyls. researchgate.netsci-hub.se

This selective condensation is a powerful tool for creating trifluoromethyl-substituted pyrazoles, a motif of significant interest in medicinal chemistry and agrochemicals. sci-hub.se The general reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine Hydrate | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | Cyclocondensation |

| This compound | Phenylhydrazine | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Cyclocondensation |

| This compound | Hydroxylamine | 5-Methyl-3-(trifluoromethyl)isoxazole | Cyclocondensation |

This table outlines the expected products from the condensation of this compound with common binucleophiles, based on established reactivity patterns of similar fluorinated β-diketones. researchgate.netresearchgate.net

Beyond hydrazines, reactions with other nucleophiles such as hydroxylamine can lead to the formation of isoxazoles. Furthermore, the active methylene carbon, although chlorinated, can potentially undergo addition reactions, though the presence of the chlorine atom makes it more susceptible to substitution by nucleophiles.

Stereoselective Transformations Involving this compound

The prochiral nature of this compound, combined with its multiple reactive sites, makes it an intriguing substrate for stereoselective transformations. Asymmetric synthesis involving this compound could potentially establish multiple stereocenters.

One area of exploration is the stereoselective reduction of one of the two carbonyl groups. Asymmetric transfer hydrogenation, a powerful method for the enantioselective reduction of ketones, has been successfully applied to other 1,3-diketones using chiral ruthenium or rhodium catalysts. nih.govacs.org By carefully selecting the catalyst and reaction conditions, it is conceivable to selectively reduce either the acetyl or the trifluoroacetyl carbonyl group to a hydroxyl group with high enantiomeric excess. The steric and electronic differences between the methyl and trifluoromethyl groups would likely play a key role in achieving high levels of selectivity.

Another avenue for stereoselective transformations is the nucleophilic substitution of the chlorine atom. The α-position to a carbonyl group is activated towards substitution, and the presence of two flanking carbonyls in a β-diketone enhances this effect. A chiral catalyst could mediate the enantioselective substitution of the chlorine with various nucleophiles, thereby creating a chiral center at the C3 position.

Furthermore, the field of organocatalysis has demonstrated remarkable success in the enantioselective fluorination of β-dicarbonyl compounds, and similar strategies could be adapted for other transformations of this substrate. acs.org For instance, chiral primary amine catalysts could be employed to facilitate stereoselective reactions. acs.org

| Transformation Type | Potential Chiral Method | Expected Outcome |

| Carbonyl Reduction | Asymmetric Transfer Hydrogenation | Enantioselective formation of a β-hydroxy ketone |

| Chlorine Substitution | Chiral Lewis Acid or Organocatalysis | Enantioselective introduction of a nucleophile at the C3 position |

| Aldol-type Addition | Chiral N-heterocyclic Carbene Catalysis | Asymmetric desymmetrization to form cyclic products with multiple stereocenters nih.gov |

This table summarizes potential stereoselective transformations based on methodologies applied to analogous β-diketone systems.

Catalytic Applications Utilizing this compound Derivatives

The deprotonated form of this compound can act as a bidentate ligand, analogous to the well-known acetylacetonate (B107027) (acac) ligand. wikipedia.org Metal complexes derived from β-diketonates are widely used as catalysts in a multitude of organic transformations, including hydrogenations, oxidations, and cross-coupling reactions. ontosight.airsc.org

The introduction of trifluoromethyl and chloro substituents onto the β-diketonate backbone significantly modulates the electronic properties of the ligand. The electron-withdrawing nature of these groups increases the Lewis acidity of the coordinated metal center. This enhanced Lewis acidity can lead to higher catalytic activity in reactions such as polymerization or Friedel-Crafts acylations.

Moreover, fluorinated ligands are known to enhance the solubility and stability of metal complexes in non-traditional solvents like supercritical carbon dioxide or fluorous media, which is advantageous for "green" chemistry applications and catalyst recycling. nih.govliv.ac.uk The properties of metal complexes derived from this ligand can be fine-tuned by varying the metal center.

| Metal Center | Potential Catalytic Application | Rationale |

| Copper(II) | Lewis acid catalysis (e.g., Diels-Alder, Friedel-Crafts) | Enhanced Lewis acidity due to fluorinated ligand promotes electrophilic activation. nih.gov |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand electronics can influence the oxidative addition and reductive elimination steps. |

| Rhodium(I) | Hydroformylation, Hydrogenation | Modified steric and electronic properties of the ligand can impact selectivity and activity. |

| Iron(III) | Oxidation reactions | The ligand can stabilize high oxidation states and influence the redox potential of the metal center. wikipedia.org |

This table outlines potential catalytic uses for metal complexes of 3-chloro-1,1,1-trifluoropentane-2,4-dionate, drawing parallels with established applications of other functionalized β-diketonate complexes. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 3 Chloro 1,1,1 Trifluoropentane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Chloro-1,1,1-trifluoropentane-2,4-dione, offering insights into its tautomeric forms and the electronic environment of its constituent nuclei. researchgate.net

Like most β-diketones, this compound exists as a mixture of diketo and enol tautomers. researchgate.netmdpi.com The equilibrium between these forms is often slow on the NMR timescale, allowing for the potential observation of signals from both species. ruc.dk

The enol form is stabilized by a strong intramolecular hydrogen bond, which results in a highly deshielded enolic proton. uba.ar For a closely related compound, a chloro-substituted trifluorinated β-diketone, the experimental ¹H NMR chemical shift for this enolic proton is observed at approximately 15.0 ppm, which is characteristic of a strong hydrogen bond. researchgate.net The diketo form, in contrast, would feature a signal for the proton on the central carbon (C3). Limited experimental data for this compound show signals at δ 2.44 (s, 3H) and δ 4.49 (s, 1H), corresponding to the methyl protons and the C3-H proton of the diketo tautomer, respectively. chemicalbook.com The presence of the enol form is further supported by studies on the parent compound, 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA), where a prominent peak for the vinylic proton of the enol is seen at 5.91 ppm, alongside a smaller peak for the methylene (B1212753) protons of the keto form at 2.88 ppm. researchgate.net

| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Diketo | ~2.44 |

| -CHCl- | Diketo | ~4.49 |

| -CH₃ | Enol | ~2.2-2.4 |

| =CH- | Enol | ~5.9-6.1 |

| -OH | Enol | ~15.0 |

The trifluoromethyl carbon (C1) is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms. The two carbonyl carbons (C2 and C4) would resonate at the downfield end of the spectrum, typically in the range of 180-200 ppm, though their exact shifts would differ due to the asymmetric electronic influence of the CF₃ and CH₃ groups. The central carbon (C3), being directly attached to an electronegative chlorine atom, would be significantly deshielded. The methyl carbon (C5) is expected to appear at the most upfield position. The study of keto-enol equilibria in various trifluoromethyl-β-diketones has been effectively carried out using ¹³C NMR spectroscopy. researchgate.net

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity | Structural Correlation |

|---|---|---|---|

| C1 (-CF₃) | 115-125 | Quartet (q) | Strongly influenced by electronegative fluorine atoms; exhibits C-F coupling. |

| C2 (C=O adjacent to CF₃) | 180-195 | Quartet (q) | Deshielded carbonyl carbon, may show smaller coupling to the CF₃ group. |

| C3 (-CHCl-) | 90-105 | Singlet (s) or Doublet (d) | Significantly deshielded due to the attached chlorine atom. In the enol form, this carbon is vinylic. |

| C4 (C=O adjacent to CH₃) | 195-205 | Singlet (s) | Typical chemical shift for a ketone carbonyl carbon. |

| C5 (-CH₃) | 25-35 | Singlet (s) | Typical chemical shift for a methyl group adjacent to a carbonyl. |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the trifluoromethyl group. The ¹⁹F chemical shift is highly dependent on the electronic environment, making it an excellent tool for studying tautomerism and intermolecular interactions. scispace.comalfa-chemistry.com For trifluoromethyl ketones, the CF₃ group typically exhibits a singlet in the chemical shift range of -64 to -74 ppm. rsc.org The exact position of the resonance for this compound would be influenced by the presence of the chlorine atom and the prevailing tautomeric form, as solvent polarity can shift the equilibrium and thus alter the shielding of the fluorine nuclei. scispace.com

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within the molecule. Both IR and Raman techniques are complementary and essential for a complete vibrational analysis. ksu.edu.sa

The vibrational spectra of this compound are dominated by features corresponding to its tautomeric forms.

Enol Form : The most prominent feature of the enol tautomer is an extremely broad O-H stretching band (ν(O-H)) appearing in the 3200-2500 cm⁻¹ region, which is characteristic of the strong intramolecular hydrogen bond. researchgate.net The region between 1650 cm⁻¹ and 1550 cm⁻¹ is complex, containing strongly coupled C=O and C=C stretching vibrations of the chelated ring. Studies on the analogue 3-chloro-pentane-2,4-dione (ClAA) show that substitution with chlorine strengthens the hydrogen bond compared to acetylacetone (B45752). researchgate.net

Diketo Form : The diketo tautomer would be characterized by two distinct and sharp C=O stretching vibrations (symmetric and asymmetric) in the 1740-1700 cm⁻¹ region.

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| ν(O-H) | Enol | ~3200-2500 (very broad) | IR |

| ν(C=O) | Diketo | ~1740-1720 | IR, Raman |

| ν(C=O) / ν(C=C) coupled | Enol | ~1650-1550 | IR, Raman |

| δ(O-H) in-plane bend | Enol | ~1450-1400 | IR |

The vibrations associated with the CF₃ and C-Cl groups provide unique spectral fingerprints. The trifluoromethyl group has several characteristic vibrational modes. The asymmetric and symmetric CF₃ stretching vibrations are typically strong in the IR spectrum and appear in the 1350-1100 cm⁻¹ range. nih.gov For instance, in a related copper(II) β-diketonate complex, the asymmetric and symmetric CF₃ stretching vibrations were observed at approximately 1312 cm⁻¹ and 1147 cm⁻¹, respectively. nih.gov

CF₃ bending (scissoring and rocking) modes are found at lower frequencies. The CF₃ rocking vibration in fluorinated carbonyl compounds often appears around 300-320 cm⁻¹. researchgate.net The C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region, though its exact position can be influenced by coupling with other skeletal modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| νₐₛ(CF₃) | ~1350-1310 | IR (strong), Raman |

| νₛ(CF₃) | ~1150-1130 | IR (strong), Raman |

| δ(CF₃) Bending/Deformation | ~750-550 | IR, Raman |

| ν(C-Cl) | ~800-600 | IR, Raman (strong) |

| ρ(CF₃) Rocking | ~320-300 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable analytical techniques for the unequivocal confirmation of the molecular structure of this compound. These methods provide precise information on the molecular weight and elemental composition, and offer insights into the compound's structure through the analysis of its fragmentation patterns under electron ionization.

The molecular formula of this compound is C5H4ClF3O2, corresponding to a molecular weight of approximately 188.53 g/mol . chemicalbook.combiosynth.comoakwoodchemical.com High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the confirmation of its elemental composition.

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The fragmentation of ketones and β-diketones typically involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgjove.com For this compound, two primary α-cleavage pathways are anticipated, leading to the formation of several key fragment ions.

One likely fragmentation involves the loss of a trifluoromethyl radical (•CF3), resulting in a resonance-stabilized acylium ion. Another significant fragmentation pathway is the cleavage of the bond between the two carbonyl carbons, which can lead to the formation of different acylium ions. The presence of chlorine and fluorine atoms introduces specific isotopic patterns that can further aid in the identification of fragments containing these elements.

Detailed research findings on the specific fragmentation of this compound are not extensively available in the public domain. However, based on the known principles of mass spectrometry for similar halogenated β-diketones, a predictive fragmentation pattern can be proposed.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (predicted) | Proposed Fragment Ion | Formula | Notes |

| 188/190 | [C5H4ClF3O2]+• | C5H4ClF3O2 | Molecular ion peak (M+•) with isotopic peak for 37Cl |

| 153 | [C4H4ClO2]+ | C4H4ClO2 | Loss of •CF3 |

| 119 | [C2HClF3]+• | C2HClF3 | Cleavage between carbonyls with charge on the trifluoroacetyl chloride fragment |

| 85/87 | [C3H4ClO]+ | C3H4ClO | Acylium ion from cleavage and rearrangement, with isotopic peak for 37Cl |

| 69 | [CF3]+ | CF3 | Trifluoromethyl cation |

| 43 | [C2H3O]+ | C2H3O | Acetyl cation |

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C5H4ClF3O2 |

| Theoretical Exact Mass (for 35Cl) | 187.9801 |

| Theoretical Exact Mass (for 37Cl) | 189.9772 |

| Isotopic Abundance | Approximately 3:1 (35Cl:37Cl) |

The data presented in these tables are foundational for the structural elucidation and confirmation of this compound and its derivatives in complex matrices. The characteristic loss of the trifluoromethyl group and the presence of chlorine's isotopic signature are key identifiers in its mass spectrum.

Q & A

Q. What are the key synthetic pathways for 3-Chloro-1,1,1-trifluoropentane-2,4-dione, and how do reaction conditions influence yield?

The synthesis of halogenated diketones like this compound often involves halogenation of precursor ketones or fluorination via intermediates. A common approach includes:

- Stepwise halogenation : Introducing chlorine and trifluoromethyl groups sequentially under controlled temperatures (-100°C to 0°C) to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates due to stabilization of intermediates via dipole interactions .

- Catalytic systems : Use of Lewis acids (e.g., AlCl₃) to direct regioselectivity during halogenation.

Key considerations : Monitor reaction progress via GC-MS or NMR to detect intermediates like 3-chloro-1,1,1-trifluoropropanone, which may form as by-products .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Chromatography : HPLC with UV detection (λ = 210–230 nm) resolves impurities from the main peak.

- Spectroscopy :

- ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .

- IR spectroscopy : Ketone C=O stretches (~1700 cm⁻¹) and C-Cl stretches (~550 cm⁻¹) validate functional groups .

- Elemental analysis : Verify Cl/F ratios match theoretical values (C₅H₄ClF₃O₂).

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors, as chlorinated fluorocarbons are toxic by inhalation .

- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -CF₃) influence the reactivity of this compound in nucleophilic substitution reactions?

The trifluoromethyl group stabilizes carbocation intermediates via inductive effects, enhancing electrophilicity at the α-carbon. Key observations:

- Kinetic studies : Reactions with amines (e.g., pyrrolidine) show pseudo-first-order kinetics, with rate constants increasing in polar solvents (e.g., acetonitrile) .

- Competing pathways : Steric hindrance from -CF₃ may favor SN2 mechanisms over SN1 in bulky nucleophiles.

Experimental design : Compare reaction rates using Hammett plots to quantify electronic effects .

Q. What computational methods are effective for predicting the conformational stability of this compound?

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and assess rotational barriers between keto-enol tautomers.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on dipole moment and stability .

Validation : Cross-reference computed IR/Raman spectra with experimental data to refine force fields .

Q. How does this compound interact with biological macromolecules, and what are implications for toxicity studies?

- Protein binding : Fluorinated compounds often exhibit hydrophobic interactions with enzyme active sites.

- In vitro assays : Test cytotoxicity in HEK293 cells using MTT assays; compare with structurally similar compounds (e.g., 3-chloro-1,1,1-trifluoropropane) to identify structure-activity relationships .

Data contradiction note : While reports acute toxicity for propane analogs, dione derivatives may show reduced volatility and altered bioavailability.

Q. What strategies resolve crystallographic challenges when determining the structure of this compound?

Q. How does solvent polarity affect the keto-enol equilibrium of this compound?

- UV-Vis spectroscopy : Monitor enol content via absorbance shifts (λmax ~300 nm for enolates).

- NMR titration : Compare ¹H NMR integrals (e.g., enolic OH vs. keto C=O) in D₂O vs. CDCl₃ .

Table 1 : Solvent Effects on Keto-Enol Ratio

| Solvent | Dielectric Constant | % Enol Form |

|---|---|---|

| DMSO | 46.7 | 75% |

| Chloroform | 4.8 | 15% |

| Water | 80.1 | <5% |

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

- Photolysis : Expose to UV light (254 nm) and track decomposition via LC-MS; expect cleavage to trifluoroacetic acid and chloroacetone .

- Hydrolysis : Conduct kinetic studies at varying pH; acidic conditions accelerate dehalogenation .

Advanced method : Use isotopic labeling (¹⁸O-H₂O) to trace oxygen incorporation in degradation products .

Q. How can this compound be functionalized for applications in materials science?

- Polymer precursors : React with diols to form fluorinated polyesters via condensation polymerization.

- Coordination chemistry : Test metal complexation (e.g., Cu²⁺ or Fe³⁺) for catalytic applications using UV-Vis and EPR spectroscopy .

Key challenge : Balance reactivity of the dione moiety with thermal stability of the final material.

Notes

- Data gaps : Direct studies on this compound are limited; inferences are drawn from analogs like 3-chloro-1,1,1-trifluoropropanone .

- Safety emphasis : Adhere to protocols in and for handling chlorinated fluorocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.